molecular formula C17H14F2N2O4S2 B3405708 2-((1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole CAS No. 1421455-75-5

2-((1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole

Cat. No. B3405708
CAS RN: 1421455-75-5
M. Wt: 412.4
InChI Key: ONKXPZHPKSZPJY-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that contain sulfur and nitrogen atoms. They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, and flavones . Thiazoles have been gaining attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “2-((1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole” are not available in the sources I found.

Mechanism of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . The specific mechanism of action for “2-((1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole” is not available in the sources I found.

Future Directions

Thiazoles and their derivatives continue to be an area of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the design and development of new thiazole derivatives with improved efficacy and lesser side effects.

properties

IUPAC Name

2-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]oxy-4-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O4S2/c1-24-13-6-3-7-14-15(13)20-17(26-14)25-10-8-21(9-10)27(22,23)16-11(18)4-2-5-12(16)19/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKXPZHPKSZPJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole
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2-((1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole
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2-((1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole
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2-((1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole
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2-((1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole
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2-((1-((2,6-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-methoxybenzo[d]thiazole

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